molecular formula C11H11ClO2 B1457528 5,6,7,8-Tetrahydronaphthalen-2-yl chloroformate CAS No. 1506544-79-1

5,6,7,8-Tetrahydronaphthalen-2-yl chloroformate

Cat. No.: B1457528
CAS No.: 1506544-79-1
M. Wt: 210.65 g/mol
InChI Key: ACODUOARMQEISS-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydronaphthalen-2-yl chloroformate, also known as thn-COF, is a chemical compound with the molecular formula C11H11ClO2 and a molecular weight of 210.65 g/mol.

Preparation Methods

The synthesis of 5,6,7,8-Tetrahydronaphthalen-2-yl chloroformate typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-ol with phosgene or a phosgene equivalent under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform. The reaction mixture is maintained at low temperatures to prevent decomposition and to ensure high yield and purity of the product .

Chemical Reactions Analysis

5,6,7,8-Tetrahydronaphthalen-2-yl chloroformate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.

    Hydrolysis: In the presence of water or aqueous bases, it hydrolyzes to form 5,6,7,8-tetrahydronaphthalen-2-ol and carbon dioxide.

    Reduction: It can be reduced to 5,6,7,8-tetrahydronaphthalen-2-yl methanol using reducing agents like lithium aluminum hydride.

Scientific Research Applications

5,6,7,8-Tetrahydronaphthalen-2-yl chloroformate has several applications in scientific research:

    Synthetic Organic Chemistry:

    Drug Discovery: The compound is employed in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.

    Materials Science: It is used in the development of novel materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydronaphthalen-2-yl chloroformate involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

5,6,7,8-Tetrahydronaphthalen-2-yl chloroformate can be compared with other similar compounds such as:

    5,6,7,8-Tetrahydronaphthalen-2-ylamine:

    5,6,7,8-Tetrahydronaphthalen-2-ol: This compound is the alcohol derivative of this compound and serves as a precursor in its synthesis.

Biological Activity

5,6,7,8-Tetrahydronaphthalen-2-yl chloroformate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound is derived from tetrahydronaphthalene and chloroformic acid. Its chemical structure can be represented as follows:

C12H13ClO2\text{C}_{12}\text{H}_{13}\text{ClO}_2

This compound exhibits properties typical of chloroformates, including reactivity towards nucleophiles due to the presence of the chloroformate group.

The biological activity of this compound primarily involves its interaction with various biological targets. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and signaling pathways.
  • Receptor Modulation : It has been noted that derivatives of tetrahydronaphthalene compounds can interact with opioid receptors, suggesting potential analgesic properties. For instance, modifications at the 5-position of the tetrahydronaphthalene scaffold have shown varying affinities towards μ-opioid receptors .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
HePG2 (Liver)25
MCF7 (Breast)30
HCT116 (Colon)28

These results indicate a promising profile for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests showed effectiveness against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents.

Case Studies and Research Findings

  • Study on Opioid Receptor Binding : A study investigated various tetrahydronaphthalene derivatives for their binding affinities to opioid receptors. The results indicated that modifications significantly influenced receptor interaction. For example, compounds with hydroxyl substitutions exhibited enhanced binding affinities compared to their amino counterparts .
  • Cytotoxicity Assessment : A series of experiments assessed the cytotoxic effects of tetrahydronaphthalene derivatives on human cancer cell lines using the MTT assay. The results demonstrated that specific structural modifications could enhance cytotoxicity against targeted cancer types .
  • Antimicrobial Evaluation : Research focused on the synthesis of chloroformate derivatives revealed significant antimicrobial activity against clinical strains of bacteria. The study utilized disk diffusion methods to determine effectiveness and established a correlation between structure and activity .

Properties

IUPAC Name

5,6,7,8-tetrahydronaphthalen-2-yl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c12-11(13)14-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACODUOARMQEISS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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